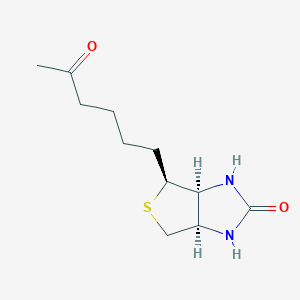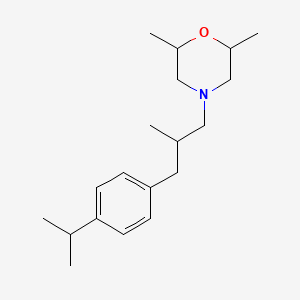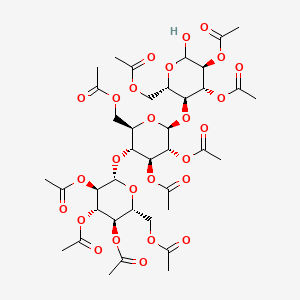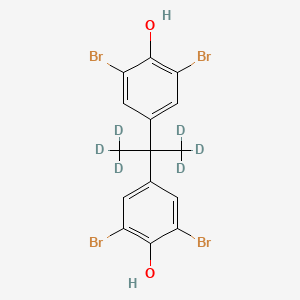
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes amino, acetamido, fluorobenzoyl, and nitrophenyl groups. Its hydrochloride form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the acylation of 2-fluorobenzoic acid to introduce the fluorobenzoyl group. This is followed by nitration to add the nitro group at the para position. The resulting compound undergoes amination to introduce the amino group, and subsequent acetamidation forms the acetamido group. Finally, methylation and hydrochloride salt formation complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino and acetamido groups can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion of nitro group to amino group.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorobenzoyl and nitrophenyl groups enhances its binding affinity and specificity. The acetamido and amino groups contribute to its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2’-(2-fluorobenzoyl)-4’-nitroacetanilide
- 2-Amino-2’-(o-fluorobenzoyl)-4’-nitroacetanilide
Uniqueness
2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances solubility, making it more versatile for various applications compared to its analogs.
Propriétés
Formule moléculaire |
C18H18ClFN4O5 |
|---|---|
Poids moléculaire |
424.8 g/mol |
Nom IUPAC |
2-amino-N-[2-[2-(2-fluorobenzoyl)-N-methyl-4-nitroanilino]-2-oxoethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H17FN4O5.ClH/c1-22(17(25)10-21-16(24)9-20)15-7-6-11(23(27)28)8-13(15)18(26)12-4-2-3-5-14(12)19;/h2-8H,9-10,20H2,1H3,(H,21,24);1H |
Clé InChI |
DSCBKONKNKFYQE-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2F)C(=O)CNC(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)


![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)


![Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate](/img/structure/B13841857.png)
![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)

![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)


![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)
